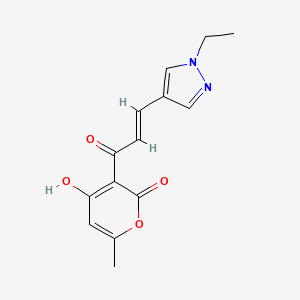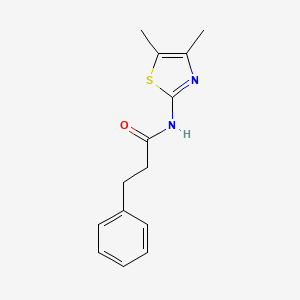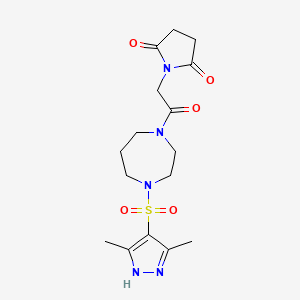
1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex molecules such as "1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione" involves multi-step reactions that can include the formation of sulfonamide and oxazine-dione derivatives. According to the first paper, an effective route to synthesize functionalized sulfonamide derivatives involves the reaction of arylsulfonyl isocyanates with diketene in the presence of N-heteroaromatic compounds. These compounds act as catalysts and include 1,3,5-triazine, 1-methyl-1H-imidazole, or pyridine. The process yields zwitterions from the addition of N-heteroaromatic compound to arylsulfonyl isocyanates, which are then trapped by diketene to produce the desired sulfonamide and 1,3-oxazine-2,4(3H)-dione derivatives .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, given the presence of a pyrrolidine dione moiety, a diazepane ring, and a sulfonyl group attached to a pyrazole ring. The second paper provides insights into the synthesis and reactivity of related compounds, such as pyrrolo[3,2-d][1,3]oxazine-2,4-dione. The study describes the regioselective ring opening of anhydride derivatives to afford imidazolidinediones and N-protected pyrrolo[3,2-e][1,4]diazepines. This suggests that the compound may also undergo similar ring-opening reactions, which could be useful in further functionalization steps .
Chemical Reactions Analysis
The reactivity of such compounds is typically studied by their interaction with various nucleophiles. In the second paper, the reactivity of pyrrolo[3,2-d][1,3]oxazine-2,4-dione towards nucleophiles like alanine or proline is explored. The study shows that these nucleophiles can induce a regioselective ring opening, leading to the formation of imidazolidinediones and N-protected pyrrolo[3,2-e][1,4]diazepine derivatives. This indicates that the compound may also exhibit similar reactivity patterns, which could be exploited in the synthesis of new derivatives or in the modification of its chemical structure .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "this compound", we can infer that the compound is likely to have properties typical of sulfonamides and diazepine derivatives. These may include a certain degree of solubility in polar solvents, potential for hydrogen bonding due to the presence of amide groups, and a certain level of stability under physiological conditions. The presence of multiple rings in the structure may also confer rigidity to the molecule, which could affect its reactivity and interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Ionic Liquid Functionalized Pyridinium Chloride in Synthesis
Research involving the use of ionic liquid, specifically sulfonic acid functionalized pyridinium chloride, showcases its application in facilitating solvent-free synthesis of complex organic molecules, demonstrating the potential utility of similar sulfonyl-functionalized compounds in catalysis and synthesis processes. For instance, this ionic liquid has been employed as an efficient, homogeneous, and reusable catalyst for the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, illustrating how related sulfonyl compounds could be applied in the development of new catalytic methodologies or the synthesis of novel organic frameworks (Moosavi-Zare et al., 2013).
Sulfonamide and Oxazine-Dione Derivatives
The synthesis of sulfonamides and 1,3-oxazine-2,4-diones from arylsulfonyl isocyanates and diketene, in the presence of N-heteroaromatic compounds, highlights the versatility of sulfonyl and dione functionalities in medicinal chemistry and drug design. These derivatives have been explored for various biological activities, implying potential areas of application for similar compounds in the development of therapeutics or as biologically active molecules (Alizadeh et al., 2008).
Pyrazolo-Pyrido-Diazepine Dione Derivatives as Dual Nox4/Nox1 Inhibitors
The design and synthesis of pyrazolo-pyrido-diazepine, -pyrazine, and -oxazine dione derivatives that serve as dual Nox4/Nox1 inhibitors for the treatment of idiopathic pulmonary fibrosis showcase the therapeutic application potential of such compounds. This research demonstrates how structural manipulation of pyrazole and diazepine functionalities can lead to significant biological activity, suggesting a pathway for the application of complex molecules like the one in therapeutic contexts (Gaggini et al., 2011).
Application in Multicomponent Synthesis
The use of pyrazole and pyridine functionalities in multicomponent synthesis processes, for example, in the synthesis of fused polycyclic compounds and their antioxidant activity, underscores the importance of these functional groups in contributing to chemical diversity and biological relevance. This indicates the broad utility of compounds containing such functionalities in synthetic chemistry and possibly in the development of antioxidant agents (Pelit, 2017).
Eigenschaften
IUPAC Name |
1-[2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O5S/c1-11-16(12(2)18-17-11)27(25,26)20-7-3-6-19(8-9-20)15(24)10-21-13(22)4-5-14(21)23/h3-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSYXNQACDRVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


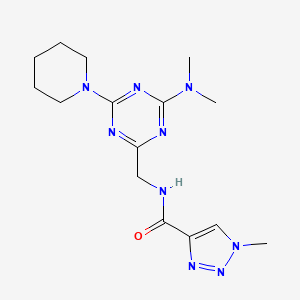
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)
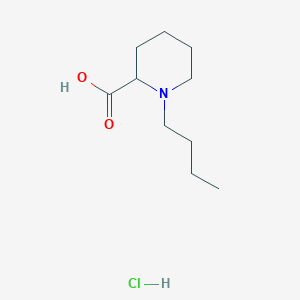
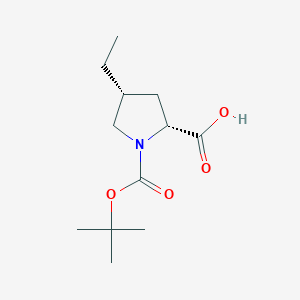
![(1R,5S)-N-cyclopropyl-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2550920.png)
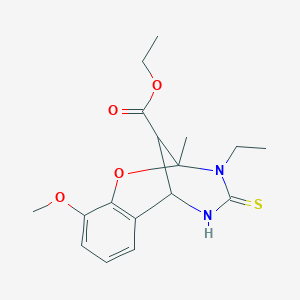
![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)
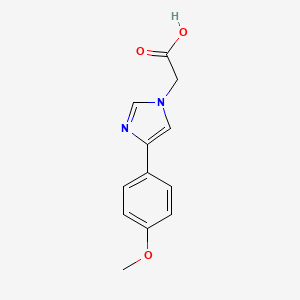


![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)
